![molecular formula C19H16N4OS B2559842 3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-66-5](/img/structure/B2559842.png)
3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The presence of these heterocycles can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole and thiazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and thiazole rings might affect its solubility and stability .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
A study on the metabolism of a related compound, SB-649868, reveals its extensive metabolism in humans. This compound, an orexin receptor antagonist, showed principal elimination via feces and identified several metabolites, highlighting the complexity of its biotransformation pathways. This study illustrates the intricate metabolism and disposition pathways of such compounds in the human body, which is crucial for understanding their pharmacokinetics and optimizing therapeutic dosing regimens (Renzulli et al., 2011).
Repellent Efficacy
Research on new chiral piperidine analogs, such as SS220, compared to Deet and Bayrepel, shows significant potential in repelling Aedes aegypti and Anopheles stephensi mosquitoes. These findings suggest that compounds with structural similarities or functional analogies to the specified chemical might serve as effective insect repellents, contributing to the prevention of mosquito-borne diseases (Klun et al., 2003).
Therapeutic Potential
The compound dabigatran, a direct thrombin inhibitor, showcases the therapeutic potential of related chemical structures. A study on dabigatran's metabolism and disposition in humans emphasizes its bioavailability and pharmacokinetic profile, underlining the importance of understanding these aspects for clinical application. Dabigatran's role in anticoagulation therapy highlights how compounds with similar chemical frameworks might be developed for therapeutic purposes, particularly in conditions requiring precise modulation of the coagulation cascade (Blech et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-6-10-16(20-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQBEHJFOUBTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

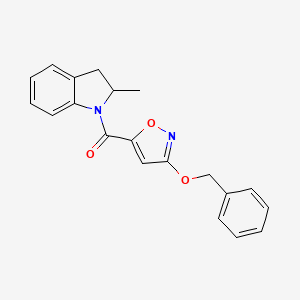
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)
![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)
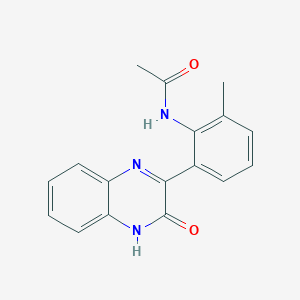
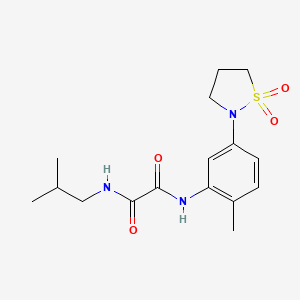
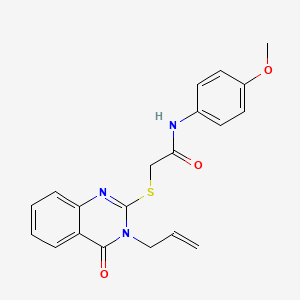

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
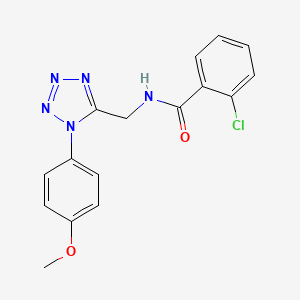
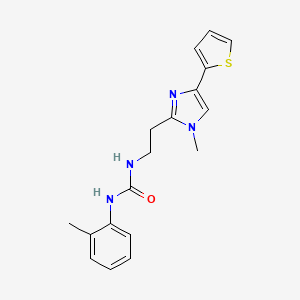
![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)